![molecular formula C8H19IN4 B7452475 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide](/img/structure/B7452475.png)
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide, also known as 2-PMPA, is a selective inhibitor of glutamate carboxypeptidase II (GCPII). GCPII is an enzyme that is expressed in the brain and is involved in the metabolism of the neurotransmitter glutamate. 2-PMPA has been studied extensively due to its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Mechanism of Action
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide works by inhibiting GCPII, which is involved in the metabolism of the neurotransmitter glutamate. Glutamate is an excitatory neurotransmitter that is involved in many physiological processes in the brain. Excessive glutamate signaling has been implicated in the pathogenesis of many neurological disorders. By inhibiting GCPII, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide reduces the breakdown of glutamate, leading to decreased glutamate signaling and potentially improved neurological function.
Biochemical and Physiological Effects:
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to reduce amyloid beta levels in the brain, improve cognitive function, protect dopaminergic neurons, and reduce pain behavior. These effects are likely due to the inhibition of GCPII and the resulting reduction in glutamate signaling.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is its selectivity for GCPII, which reduces the potential for off-target effects. Additionally, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to be effective in animal models of neurological disorders, suggesting that it may have potential therapeutic applications in humans. One limitation of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide. One area of interest is the potential therapeutic applications of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide in humans with neurological disorders. Clinical trials will be needed to determine the safety and efficacy of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide in humans. Another area of interest is the development of more potent and selective inhibitors of GCPII, which may have improved therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide and its potential mechanisms of action.
Synthesis Methods
The synthesis of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide involves the reaction of N-(3-bromopropyl)pyrrolidine with guanidine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with hydroiodic acid to yield the hydroiodide salt of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide.
Scientific Research Applications
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Parkinson's disease, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to protect dopaminergic neurons and improve motor function in animal models. In neuropathic pain, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to reduce pain behavior in animal models.
properties
IUPAC Name |
2-(3-pyrrolidin-1-ylpropyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.HI/c9-8(10)11-4-3-7-12-5-1-2-6-12;/h1-7H2,(H4,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIEBPUYJEZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=C(N)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.